molecular formula C12H15NO B8648471 2-(4-Methoxyphenyl)-3-methylbutyronitrile

2-(4-Methoxyphenyl)-3-methylbutyronitrile

Cat. No.: B8648471
M. Wt: 189.25 g/mol
InChI Key: CNBUXJALZYSKQJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methylbutyronitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C12H15NO/c1-9(2)12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,1-3H3

InChI Key

CNBUXJALZYSKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture comprising: isopropyl bromide, sodium hydroxide pels, and optionally the catalyst triethylamine (i.e., approximately 0.5 to 12 mol or weight percent) is stirred and heated to 50°-60° C. Over approximately a 30-minute period 4-methoxyphenylacetonitrile is added to the reaction mixture. Following this addition, the mixture is stirred and heated at reflux for several hours. After cooling, water is added to the reaction mixture which is then stirred briefly. The organic phase containing the product is then separated. This solution can be used in subsequent reaction steps or the product can be isolated by removal of the solvents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxide pels
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.25 (± 5.75) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydroxide pels (320.0 g; 8.0 mol) in isopropyl bromide (492.0 g; 4.0 mol) is added 4-methoxyphenylacetonitrile (294.3 g; 2.0 mol) over a 30-minute period at a temperature of 50°-55° C. Following this addition the reaction mixture is stirred at reflux (68°-74° C.) for 4 hours. It is then cooled to 50° C. and water (498 ml) is added. The mixture is subsequently stirred for 15 minutes with cooling. The aqueous and organic phases are then separated and the excess isopropyl bromide is removed from the organic phase by distillation. The resulting product (367.88 g of 2-(4-methoxyphenyl)-3-methylbutyronitrile) is 96.9% pure and corresponds to a real yield of 99.1%. The results of this experiment are included in Table Ia under No. 7.
[Compound]
Name
sodium hydroxide pels
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
294.3 g
Type
reactant
Reaction Step Two
Name
Quantity
498 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred mixture of isopropyl bromide (246.0 g; 2.0 mol), triethylamine (160.0 g; 4.0 mol), and solid sodium hydroxide pels (160.0 g; 4.0 mol) is added 4-methoxyphenylacetonitrile (147.18 g, 95% pure=139.85 g; 0.95 mol) over a 30-minute period at 60° C. Following this addition the reaction mixture is stirred at 68°-74° C. for 6 hours. The reaction mixture is then cooled to 45° C. and water (205 ml) is added. The mixture is subsequently stirred for 15 minutes with cooling. The organic and aqueous phases are then separated and the excess isopropyl bromide and triethylamine is distilled from the organic phase. This method gives 189.7 g of product which is 92.6% pure. This corresponds to an effective yield of 98.7%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxide pels
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
147.18 g
Type
reactant
Reaction Step Two
Name
Quantity
205 mL
Type
solvent
Reaction Step Three
Yield
98.7%

Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide (50%, 300 ml) is added to a solution of p-methoxyphenylacetonitrile (147 g, 1 mol), dicyclohexyl-18-crown-6 (18.63 g, 5 mol %), 2-bromopropane (320 g, 2.6 mol) and benzene (300 ml). The reaction mixture is heated to 45° C. and held for 4 days. The organic phase is separated, washed well with water (3×200 ml), dilute hydrochloric acid (1×200 ml), water (2×200 ml) and evaporated to an oil. Vacuum distillation gives the product (175.6 g, 81% real): boiling point 96° C. to 100° C. (0.15 mm); nmr (CDCl3) shows that the distilled material contains 12.5 mol % of the starting nitrile.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
18.63 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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